![molecular formula C9H11NO3 B2466563 N-hydroxy-L-phenylalanine CAS No. 14668-24-7](/img/structure/B2466563.png)
N-hydroxy-L-phenylalanine
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-hydroxy-L-phenylalanine, focusing on six unique fields:
Antimicrobial Agents
N-hydroxy-L-phenylalanine has shown potential as an antimicrobial agent. Its derivatives have been studied for their ability to inhibit the growth of various bacteria and fungi. This makes it a promising candidate for developing new antibiotics and antifungal medications .
Antioxidant Properties
Research has indicated that N-hydroxy-L-phenylalanine exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders .
Metal Chelation
N-hydroxy-L-phenylalanine can act as a metal chelator, binding to metal ions such as iron. This ability is valuable in preventing metal-catalyzed oxidative damage in biological systems. It can be used in treatments for conditions caused by metal ion imbalances .
Pharmaceutical Synthesis
N-hydroxy-L-phenylalanine is used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be incorporated into complex molecules, aiding in the development of drugs for treating diseases like cancer and HIV .
Neuroprotective Agents
Studies have explored the neuroprotective effects of N-hydroxy-L-phenylalanine. It has been found to protect neurons from damage caused by oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Biocatalysis
N-hydroxy-L-phenylalanine is utilized in biocatalysis, where it serves as a substrate for enzymes in various biochemical reactions. This application is particularly important in the production of amino acids and other biologically active compounds through environmentally friendly processes .
Mechanism of Action
Target of Action
N-hydroxy-L-phenylalanine primarily targets the enzyme phenylalanine hydroxylase . This enzyme plays a crucial role in the metabolism of phenylalanine, an essential amino acid . Phenylalanine hydroxylase catalyzes the hydroxylation of the aromatic side-chain of phenylalanine to generate tyrosine .
Mode of Action
N-hydroxy-L-phenylalanine interacts with its target, phenylalanine hydroxylase, to undergo a transformation into Z-phenylacetaldoxime . This conversion is facilitated by the enzyme N-hydroxy-L-phenylalanine decarboxylase/oxidase . The process involves the formation of a Fe (II)-O-O-BH4 bridge, heterolytic cleavage of the O-O bond to yield the ferryl oxo hydroxylating intermediate Fe (IV)=O, and attack on Fe (IV)=O to hydroxylate phenylalanine substrate to tyrosine .
Biochemical Pathways
N-hydroxy-L-phenylalanine is involved in the biosynthesis of other amino acids and is essential in the structure and function of many proteins and enzymes . Most dietary phenylalanine is converted into another amino acid, tyrosine, by the enzyme phenylalanine hydroxylase (PAH) with the help of a cofactor called tetrahydrobiopterin (BH4) . Tyrosine is then converted into several other products, including dopamine, a neurotransmitter involved in coordination, movement, as well as pleasure and reward .
Pharmacokinetics
It’s known that phenylalanine, the precursor of n-hydroxy-l-phenylalanine, undergoes rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .
Action Environment
The action of N-hydroxy-L-phenylalanine can be influenced by various environmental factors. For instance, the presence of certain enzymes and cofactors is necessary for the conversion of N-hydroxy-L-phenylalanine into other compounds . Additionally, the pH and temperature of the environment can affect the stability and efficacy of N-hydroxy-L-phenylalanine.
Future Directions
Future research directions could include the efficient biosynthesis of L-phenylalanine from inexpensive aromatic precursors . Additionally, the sensing, uptake, and catabolism of L-phenylalanine during 2-Phenylethanol biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae could be explored .
properties
IUPAC Name |
(2S)-2-(hydroxyamino)-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJSQTVPKSYCB-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-L-phenylalanine | |
CAS RN |
14668-24-7 | |
Record name | (2S)-2-(N-hydroxyamino)-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.